molecular formula C20H22O7 B13061021 3-hydroxy-1-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-one

3-hydroxy-1-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-one

Cat. No.: B13061021
M. Wt: 374.4 g/mol
InChI Key: SDTJMOPLWDYDHB-KUHUBIRLSA-N
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Description

3-hydroxy-1-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-one is a complex organic compound that belongs to the class of benzofurans. This compound is characterized by its intricate structure, which includes multiple hydroxyl and methoxy groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-one typically involves multi-step organic reactions. The starting materials often include phenolic compounds and benzofuran derivatives. The key steps in the synthesis may involve:

    Hydroxylation: Introduction of hydroxyl groups to the aromatic ring.

    Methoxylation: Addition of methoxy groups to specific positions on the benzofuran ring.

    Aldol Condensation: Formation of the propan-1-one moiety through aldol condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The purification process may involve techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-1-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

3-hydroxy-1-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-hydroxy-1-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. The pathways involved may include modulation of oxidative stress and inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-1-[(2R,3S)-2-(4-hydroxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1-benzofuran-5-yl]propan-1-one
  • 3-hydroxy-1-[(2R,3S)-2-(3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1-benzofuran-5-yl]propan-1-one

Uniqueness

The presence of both hydroxyl and methoxy groups in 3-hydroxy-1-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-one makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C20H22O7

Molecular Weight

374.4 g/mol

IUPAC Name

3-hydroxy-1-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-one

InChI

InChI=1S/C20H22O7/c1-25-17-8-11(3-4-16(17)24)19-14(10-22)13-7-12(15(23)5-6-21)9-18(26-2)20(13)27-19/h3-4,7-9,14,19,21-22,24H,5-6,10H2,1-2H3/t14-,19+/m1/s1

InChI Key

SDTJMOPLWDYDHB-KUHUBIRLSA-N

Isomeric SMILES

COC1=CC(=CC2=C1O[C@H]([C@@H]2CO)C3=CC(=C(C=C3)O)OC)C(=O)CCO

Canonical SMILES

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C(=O)CCO

Origin of Product

United States

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